3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-
Description
The compound 3-Thiophenecarboxamide, 2-[(aminocarbonyl)amino]-5-[2-[2-[methyl(phenylmethyl)amino]ethoxy]phenyl]- (hereafter referred to by its full name) is a thiophene-based carboxamide derivative. Its structure features:
- A thiophene core substituted at position 2 with a urea group [(aminocarbonyl)amino].
- At position 5, a 2-[2-(methylbenzylamino)ethoxy]phenyl substituent, which includes a tertiary amine-linked ethoxy-phenyl moiety.
Properties
Molecular Formula |
C22H24N4O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[2-[2-[benzyl(methyl)amino]ethoxy]phenyl]-2-(carbamoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C22H24N4O3S/c1-26(14-15-7-3-2-4-8-15)11-12-29-18-10-6-5-9-16(18)19-13-17(20(23)27)21(30-19)25-22(24)28/h2-10,13H,11-12,14H2,1H3,(H2,23,27)(H3,24,25,28) |
InChI Key |
OVDHWXOTDVDEFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Thiophenecarboxamide Derivatives
General Synthetic Strategy
The preparation of 3-thiophenecarboxamide derivatives typically involves the functionalization of the thiophene ring at the 3-position with a carboxamide group, followed by introduction of the aminocarbonylamino substituent at the 2-position and the complex phenyl-ethoxy-methyl(phenylmethyl)amino substituent at the 5-position.
A common synthetic route involves:
- Starting from 3-bromothiophene or 3-thiophenecarboxylic acid derivatives.
- Conversion of the carboxylic acid to the corresponding carboxamide via amide coupling.
- Introduction of the aminocarbonylamino group through reaction with suitable isocyanates or carbamoylating agents.
- Attachment of the phenyl-ethoxy-methyl(phenylmethyl)amino substituent via nucleophilic substitution or coupling reactions.
Detailed Synthetic Procedures
Synthesis of 3-Thiophenecarboxamide Core
- The thiophene-3-carboxylic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- The acid chloride is then reacted with ammonia or an amine to afford the corresponding carboxamide.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, 2-4 h | 85-95 | Anhydrous conditions essential |
| Amide formation | NH3 in solvent (e.g., THF), 0-25°C | 80-90 | Controlled addition to avoid hydrolysis |
Introduction of Aminocarbonylamino Group at 2-Position
- The 2-position of the thiophene ring is functionalized by nucleophilic substitution or coupling with carbamoylating agents.
- Methods include reaction with urea derivatives or carbamoyl chlorides in the presence of base.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamoylation | Isocyanate or carbamoyl chloride, base (e.g., triethylamine), room temperature | 70-85 | Requires dry solvents to prevent side reactions |
Attachment of 5-[2-[2-[Methyl(phenylmethyl)amino]ethoxy]phenyl] Group
- This complex substituent is introduced via a nucleophilic aromatic substitution or etherification reaction.
- The phenyl-ethoxy chain bearing the methyl(phenylmethyl)amino moiety is typically prepared separately and then coupled to the thiophene derivative.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification | Phenol derivative with 2-(methyl(phenylmethyl)amino)ethyl group, base (e.g., K2CO3), DMF, 80-100°C | 60-75 | Purification by chromatography required |
Representative Experimental Procedure
Based on a patent (AU2005206571A1) and related literature, a representative preparation is as follows:
Synthesis of 3-bromo-5-(2-hydroxyphenyl)thiophene-2-carboxamide : Starting from 3-bromothiophene, the carboxamide is introduced at the 2-position, and the 5-position is functionalized with a hydroxyphenyl substituent via Suzuki coupling.
Etherification with 2-(methyl(phenylmethyl)amino)ethyl moiety : The hydroxy group is reacted with 2-(methyl(phenylmethyl)amino)ethyl chloride under basic conditions (e.g., potassium carbonate in DMF) to afford the ether linkage.
Final purification : The crude product is purified by silica gel chromatography and recrystallized from appropriate solvents (e.g., methanol/chloroform mixture).
Analysis and Data Summary
Yield and Purity
| Step | Yield Range (%) | Purification Method | Comments |
|---|---|---|---|
| Acid chloride formation | 85-95 | Distillation or evaporation | High purity acid chloride needed |
| Amide formation | 80-90 | Crystallization | Mild conditions prevent hydrolysis |
| Carbamoylation | 70-85 | Chromatography | Sensitive to moisture |
| Etherification (final step) | 60-75 | Flash chromatography, recrystallization | Moderate yields, requires optimization |
Reaction Conditions Summary
| Reaction Type | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride | Reflux (70-80°C) | 2-4 hours | Anhydrous |
| Amide formation | THF or DCM | 0-25°C | 1-3 hours | Control addition rate |
| Carbamoylation | Dry DMF or DCM | Room temperature | 4-12 hours | Base required (e.g., TEA) |
| Etherification | DMF | 80-100°C | 6-12 hours | Base (K2CO3) used |
Research Findings and Considerations
- The Eschenmoser coupling reaction has been successfully applied in related heterocyclic systems to introduce aminocarbonyl groups with high yields and stereoselectivity, suggesting its potential utility in this compound’s synthesis.
- The use of dry solvents and inert atmosphere is critical during carbamoylation and etherification steps to prevent side reactions and ensure high purity products.
- Purification techniques such as flash chromatography on silica gel or alumina and recrystallization are essential to isolate analytically pure samples.
- Patent literature indicates that variations in substituents on the phenyl and thiophene rings can affect yields and reaction times, highlighting the need for tailored optimization in synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LAH in dry ether under reflux conditions.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group results in the corresponding amine.
Scientific Research Applications
3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Variations
The thiophene carboxamide scaffold is shared among several compounds, but substitutions at positions 2 and 5 dictate functional differences:
Physicochemical Properties
- Solubility: The ethoxy linker in the target compound may enhance water solubility compared to TPCA-1’s fluorophenyl group. Tertiary amines (e.g., methylbenzylamino) can form salts, further improving solubility .
- Bioavailability: The methylbenzylamino group could increase membrane permeability but may also introduce metabolic instability due to oxidative deamination .
Biological Activity
3-Thiophenecarboxamide, 2-[(aminocarbonyl)amino]-5-[2-[2-[methyl(phenylmethyl)amino]ethoxy]phenyl]- (CAS No. 494772-86-0) is a compound of interest due to its potential biological activities, particularly as an antitumor agent. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
- Molecular Formula : C17H20N4O3S
- Molecular Weight : 360.43 g/mol
- Purity : >95% (HPLC)
- Structure : The compound features a thiophene ring, an aminocarbonyl group, and various aromatic substituents that influence its biological activity.
The biological activity of 3-thiophenecarboxamide derivatives is primarily attributed to their ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of colchicine, a well-known antimitotic agent.
Antiproliferative Effects
Research indicates that compounds similar to 3-thiophenecarboxamide exhibit significant antiproliferative effects across various cancer cell lines. For instance:
- IC50 Values : Studies have shown that derivatives can have IC50 values ranging from 0.78 nM to 18 nM against different cancer cell lines, including HeLa (cervical cancer), Molt/4 (T-cell leukemia), and FM3A (mammary carcinoma) .
Structure-Activity Relationship (SAR)
The positioning and type of substituents on the thiophene and phenyl rings significantly affect biological activity:
| Compound | Substituent Position | Antiproliferative Activity (IC50) |
|---|---|---|
| 3a | C-5 Amino | 0.78 nM |
| 3c | C-7 Methoxy | 2.6 nM |
| 3b | C-3 Methyl | Reduced activity by 6–71-fold |
This table illustrates how modifications to the molecular structure can enhance or diminish the compound's effectiveness against cancer cells.
Case Studies
- In Vivo Studies : A notable study involved administering compound 3c at a dosage of 50 mg/kg in nude mice with human osteosarcoma xenografts. The results demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as a therapeutic agent .
- Comparative Analysis : In comparative studies with established antimitotic agents such as combretastatin A-4, certain derivatives of the thiophenecarboxamide showed superior binding affinity to the colchicine site on tubulin, suggesting a promising lead for further development .
Q & A
Q. What are effective strategies for optimizing the synthesis of this compound, particularly in achieving regioselectivity during thiophene ring functionalization?
- Methodological Answer: Regioselective synthesis can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronate intermediates. For example, demonstrates the use of bis(pinacolato)diboron and palladium(II) acetate to functionalize aromatic rings with high specificity . Key parameters include temperature control (95°C for 4 hours) and solvent selection (1,4-dioxane). Post-reaction purification via silica gel chromatography (ethyl acetate:hexane gradients) ensures product integrity.
Q. How can researchers characterize the stereochemical configuration of substituents on the phenyl and thiophene moieties?
- Methodological Answer: Chiral separation techniques, such as chiral HPLC using columns like Chiralpak® OD (MeOH-DMEA mobile phase), are critical. highlights the separation of enantiomers with >98% enantiomeric excess (ee) via retention time analysis (1.610 vs. 2.410 minutes) . Complementary methods include X-ray crystallography or NMR with chiral shift reagents.
Q. What safety precautions are necessary for handling intermediates with reactive functional groups (e.g., nitro or amino groups)?
- Methodological Answer: Use respiratory protection (self-contained breathing apparatus) and avoid dust formation during synthesis, as toxic fumes may form during combustion ( ). Emergency protocols include spill containment with diatomaceous earth and immediate neutralization with saturated NaHCO₃ .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinase enzymes?
Q. What experimental designs are suitable for assessing environmental persistence and bioaccumulation potential?
- Methodological Answer: Follow the INCHEMBIOL framework (), which includes:
- Laboratory studies: Measure logP (hydrophobicity) via HPLC and biodegradation rates under OECD 301 guidelines.
- Ecosystem modeling: Use fugacity models to predict distribution in soil/water compartments.
- Toxicity assays: Conduct Daphnia magna or algae growth inhibition tests .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) impact pharmacological activity and metabolic stability?
- Methodological Answer: Synthesize derivatives via reductive amination or nucleophilic substitution (). Compare in vitro metabolic stability using liver microsomes (human/rat) and quantify CYP450 inhibition. For activity, use kinase inhibition assays (e.g., ADP-Glo™) and correlate with steric/electronic parameters (e.g., Hammett constants) .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar Suzuki-Miyaura couplings: How to reconcile?
- Resolution: Variations in catalyst loading (e.g., 1–5 mol% Pd), ligand choice (tricyclohexylphosphine vs. Pd(dppf)Cl₂), and base (K₂CO₃ vs. KOAc) significantly affect yields ( vs. 12). Systematic optimization via Design of Experiments (DoE) is recommended .
Theoretical Frameworks
Q. How to align mechanistic studies with existing theories of heterocyclic reactivity?
- Answer: Link experimental observations (e.g., regioselectivity trends) to frontier molecular orbital theory or Curtin-Hammett principles. emphasizes grounding hypotheses in conceptual frameworks like electrophilic aromatic substitution or transition-state stabilization .
Experimental Design Tables
| Parameter | Example Values | Source |
|---|---|---|
| Suzuki Coupling Temp. | 95°C, 4 hours | |
| Chiral HPLC Conditions | 20% MeOH-DMEA, 5 mL/min, 35°C | |
| LogP Measurement | XlogP = 4 (calculated) | |
| Toxicity Test Model | Daphnia magna (EC₅₀) |
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
